REACTION_SMILES
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[Br:4][c:5]1[cH:6][c:7]2[c:8]([s:9][cH:10][c:11]2[CH3:12])[cH:13][cH:14]1.[CH3:15][N:16]1[CH2:17][CH2:18][CH2:19][C:20]1=[O:21].[Cu:1][C:2]#[N:3]>>[C:2](#[N:3])[c:5]1[cH:6][c:7]2[c:8]([s:9][cH:10][c:11]2[CH3:12])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Type
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product
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Smiles
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Cc1csc2ccc(C#N)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |